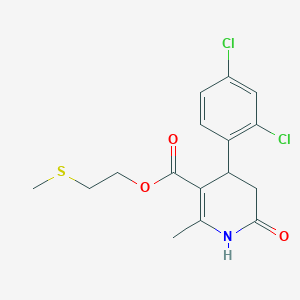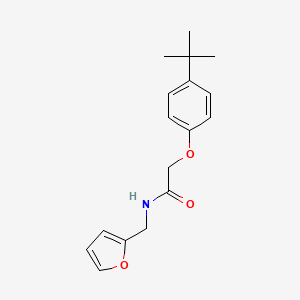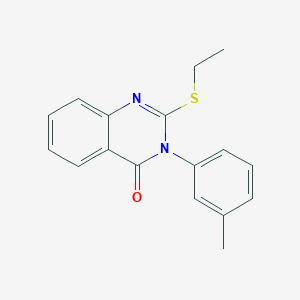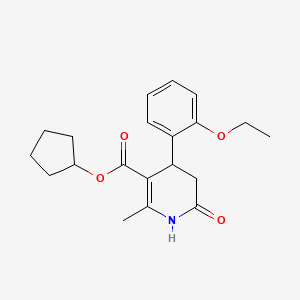
2-(3,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione
描述
The title compound is a specific isoindole derivative with distinct planarity in its molecular structure, characterized by weak C—H⋯O interactions forming a zigzag chain and C—H⋯π interactions between the isoindole and the dimethylphenyl benzene ring. The presence of statistical disorder in the H atoms of the ortho-methyl group indicates intricate intramolecular and intermolecular interactions (Tariq et al., 2010).
Synthesis Analysis
The synthesis of 2-(3,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione derivatives often involves reactions under neutral conditions, utilizing specific anhydrides with reagents like potassium cyanate or sodium thiocyanate. This process allows for the production of these compounds in good to excellent yields, demonstrating a straightforward method for their preparation (Nikpour et al., 2006).
Molecular Structure Analysis
The molecular structure is essentially planar, showcasing a significant orientation angle between the dimethylphenyl group and the isoindole dione group. This orientation and planarity are crucial for the compound's chemical behavior and interactions within crystals, highlighting its structured molecular geometry (Tariq et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving 2-(3,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione can lead to various derivatives through interactions with different functional groups. These reactions are influenced by the compound's inherent chemical properties, such as its ability to form weak C—H⋯O and C—H⋯π interactions, which play a significant role in its reactivity and the formation of supramolecular structures (Low et al., 2002).
Physical Properties Analysis
The physical properties, including crystalline structure and vibrational modes, have been extensively studied through techniques like X-ray diffraction and FTIR/Raman spectroscopy. These studies provide insights into the compound's stability, conformation, and interactions at the molecular level, revealing detailed information on its physical characteristics (Arjunan et al., 2009).
Chemical Properties Analysis
The chemical properties of 2-(3,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione are closely related to its molecular structure and synthesis pathways. Its reactivity, particularly in forming derivatives with diverse biological activities, showcases its potential in various chemical and pharmacological applications. The compound's ability to undergo different chemical reactions underscores its versatility and importance in synthetic chemistry (Tan et al., 2020).
属性
IUPAC Name |
2-(3,5-dimethylphenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-7-11(2)9-12(8-10)17-15(18)13-5-3-4-6-14(13)16(17)19/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYFDLJSGLUOCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967704 | |
| Record name | 2-(3,5-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40101-45-9, 5319-98-2 | |
| Record name | 2-(3,5-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40101-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,5-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(phenylthio)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5614826.png)

![1-(3-chlorophenyl)-4-[(3-hydroxyphenyl)acetyl]-5-methyl-2-piperazinone](/img/structure/B5614849.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5614853.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5614854.png)

![2-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]ethanol](/img/structure/B5614866.png)



![2-[(2-bromopropanoyl)amino]benzoic acid](/img/structure/B5614898.png)
![methyl [5-(1-pyrrolidinylmethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5614915.png)